Cas no 28461-99-6 (Phenol, (1-phenylethyl)-, phosphite (3:1))

Phenol, (1-phenylethyl)-, phosphite (3:1) structure
28461-99-6 structure
Product Name:Phenol, (1-phenylethyl)-, phosphite (3:1)
CAS No:28461-99-6
MF:C42H39O3P
MW:622.73103260994
CID:2662534
Update Time:2023-08-06

Phenol, (1-phenylethyl)-, phosphite (3:1) Chemical and Physical Properties

Names and Identifiers

    • Phosphorous acid tris[2-(α-methylbenzyl)phenyl] ester
    • Phenol, (1-phenylethyl)-, phosphite (3:1)
    • Phosphorous acid tris[2-(alpha-methylbenzyl)phenyl] ester
    • Inchi: 1S/C42H39O3P/c1-31(34-19-7-4-8-20-34)37-25-13-16-28-40(37)43-46(44-41-29-17-14-26-38(41)32(2)35-21-9-5-10-22-35)45-42-30-18-15-27-39(42)33(3)36-23-11-6-12-24-36/h4-33H,1-3H3
    • InChI Key: CDPYVLUFLWFDRJ-UHFFFAOYSA-N
    • SMILES: P(OC1=CC=CC=C1C(C)C1C=CC=CC=1)(OC1=CC=CC=C1C(C)C1C=CC=CC=1)OC1=CC=CC=C1C(C)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 12
  • Complexity: 739
  • Topological Polar Surface Area: 27.7
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